(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid chemical properties
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold of Pharmacological Importance
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, hereafter referred to as (S)-THQA, is a conformationally constrained, chiral cyclic amino acid. It belongs to the tetrahydroquinoline class of heterocyclic compounds, a structural motif of immense significance in medicinal chemistry. The tetrahydroquinoline core is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer and antiviral to neuroprotective.[1][2] The specific stereochemistry at the C2 position, combined with the carboxylic acid and secondary amine functionalities, makes (S)-THQA a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures and novel therapeutic agents.[3]
This guide provides a comprehensive overview of the core chemical properties of (S)-THQA, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and applications, designed to arm researchers and drug development professionals with the technical insights required for its effective utilization.
Physicochemical and Structural Properties
(S)-THQA is a solid at room temperature with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[4] Its structure features a bicyclic system where a saturated heterocyclic ring is fused to a benzene ring. The stereogenic center at the C2 position dictates the (S) configuration.
Structural and Computational Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [4] |
| Molecular Weight | 177.20 g/mol | [4] |
| CAS Number | 92976-98-2 | N/A |
| Appearance | Solid | [4] |
| Melting Point | Data not available. For the related isomer, (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the melting point is >300°C (decomposition).[5] | N/A |
| SMILES | O=C(O)[C@H]1NC2=CC=CC=C2CC1 | [4] |
| InChI Key | OSJVTYVKQNOXPP-VIFPVBQESA-N | [4] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | N/A |
| LogP (calculated) | 1.4979 | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 2 | N/A |
Molecular Structure Diagram
Below is a diagram illustrating the chemical structure of (S)-THQA, with key atomic positions numbered for reference in spectroscopic analysis.
Caption: Structure of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid.
Synthesis of (S)-THQA
The synthesis of enantiomerically pure THQA derivatives is most commonly achieved through the asymmetric hydrogenation of the corresponding quinoline precursor. This method leverages chiral catalysts to stereoselectively reduce the pyridine ring of quinoline-2-carboxylic acid.
Conceptual Workflow: Asymmetric Hydrogenation
The process begins with the activation of the quinoline substrate, often by a Brønsted acid, which enhances its susceptibility to reduction.[6] A chiral transition metal complex, typically involving iridium or ruthenium with a chiral ligand, then facilitates the stereoselective transfer of hydrogen to the C=N and C=C bonds of the pyridine ring.[7][8]
Caption: General workflow for the synthesis of (S)-THQA via asymmetric hydrogenation.
Exemplary Laboratory Protocol: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative method based on established procedures for the asymmetric hydrogenation of quinolines.[6][8]
Materials:
-
Quinoline-2-carboxylic acid
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Brønsted acid co-catalyst (e.g., Piperidine triflate)
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral diamine ligand in a 1:2.2 molar ratio. Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To a high-pressure autoclave, add quinoline-2-carboxylic acid (1.0 eq) and the Brønsted acid co-catalyst (5 mol%).
-
Catalyst Addition: The pre-formed catalyst solution is transferred to the autoclave via cannula. Anhydrous methanol is added to achieve the desired substrate concentration (e.g., 0.1 M).
-
Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the target pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50°C).
-
Monitoring and Work-up: The reaction progress is monitored by HPLC using a chiral column. Upon completion, the autoclave is carefully depressurized.
-
Isolation: The solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acid co-catalyst. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield enantiomerically pure (S)-THQA.
Causality: The choice of a chiral diamine ligand is critical; its structure dictates the facial selectivity of hydrogen addition, leading to the preferential formation of the (S)-enantiomer. The Brønsted acid protonates the quinoline nitrogen, increasing the aromatic ring's electrophilicity and accelerating the rate of hydrogenation.[6]
Spectroscopic Analysis
¹H NMR Spectroscopy (Expected Signals)
-
Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the benzene ring (H5, H6, H7, H8) will appear as a complex set of multiplets in this region.
-
NH Proton (δ ~3.8-4.5 ppm): A broad singlet corresponding to the secondary amine proton. Its chemical shift can vary with solvent and concentration.
-
C2-H Proton (δ ~4.0-4.3 ppm): A doublet of doublets (dd) for the methine proton at the chiral center, coupled to the two diastereotopic protons at C3.
-
C4-H₂ Protons (δ ~2.7-3.0 ppm): A multiplet corresponding to the two protons adjacent to the aromatic ring.
-
C3-H₂ Protons (δ ~1.9-2.3 ppm): A complex multiplet for the two diastereotopic protons at the C3 position.
-
COOH Proton (δ >10 ppm): A very broad singlet, often not observed depending on the solvent (e.g., exchange with D₂O).
¹³C NMR Spectroscopy (Expected Signals)
-
Carboxyl Carbon (C=O): δ ~175-180 ppm
-
Aromatic Carbons: δ ~115-145 ppm (6 signals, with C4a and C8a being quaternary and potentially weaker)
-
C2 Carbon: δ ~55-60 ppm
-
C4 Carbon: δ ~40-45 ppm
-
C3 Carbon: δ ~25-30 ppm
Infrared (IR) Spectroscopy
Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹
-
N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3400 cm⁻¹
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹[11]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region
Reactivity and Synthetic Utility
(S)-THQA possesses two primary reactive sites: the secondary amine at the N1 position and the carboxylic acid at the C2 position. This dual functionality allows it to serve as a versatile scaffold in synthetic chemistry.
Key Reactions
-
N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation (amide formation), and N-arylation to introduce diverse substituents.
-
Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides (peptide coupling), acid chlorides, or reduced to a primary alcohol, providing numerous avenues for molecular elaboration.
Caption: Reactivity map of (S)-THQA at its primary functional groups.
This orthogonal reactivity is a cornerstone of its utility. For example, the amine can be protected (e.g., as a Boc or Cbz carbamate), allowing for selective manipulation of the carboxylic acid, followed by deprotection and subsequent functionalization of the amine.
Applications in Drug Discovery and Development
The rigid bicyclic structure of (S)-THQA makes it an excellent surrogate for amino acids like phenylalanine or proline in peptidomimetics. This conformational constraint can lock a peptide backbone into a specific bioactive conformation, enhancing binding affinity and selectivity for biological targets such as enzymes and receptors.
-
Enzyme Inhibitors: The related (S)-tetrahydroisoquinoline-3-carboxylic acid is a crucial component of ACE inhibitors like Quinapril.[12] Similarly, (S)-THQA serves as a valuable scaffold for designing inhibitors for proteases, kinases, and other enzymes.
-
CNS Agents: The tetrahydroquinoline core is a privileged structure for targeting the central nervous system.[2] Derivatives of (S)-THQA can be explored for activity against neurodegenerative diseases and psychiatric conditions.[3]
-
Chiral Ligands: The molecule itself can serve as a chiral ligand in asymmetric catalysis, coordinating to a metal center through its nitrogen and carboxylate oxygen atoms.
Safety and Handling
The racemic mixture of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is classified as acutely toxic if swallowed (GHS06, Danger, H301).[4] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. All sales are final for this product for early discovery researchers, and the buyer is responsible for confirming its identity and purity.[4]
References
- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.
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University of Puget Sound. (n.d.). A Quick Guide to Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
- Zhou, H., Li, Z., Wang, Z., Wang, Z., & Ding, K. (2008). Asymmetric hydrogenation of quinolines activated by Brønsted acids.
- Červený, L., Votava, V., & Růžička, A. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
- Li, C., & Xiao, J. (2005). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Chemistry - An Asian Journal, 1(1-2), 64-73.
- Han, Z., Liu, G., Yang, X., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
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SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Teva api. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]
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